Cas no 50494-49-0 (6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one)
![6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one structure](https://ja.kuujia.com/scimg/cas/50494-49-0x500.png)
6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one 化学的及び物理的性質
名前と識別子
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- 6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one
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- インチ: 1S/C7H11NO/c1-8-4-5-2-6(8)7(9)3-5/h5-6H,2-4H2,1H3
- InChIKey: SJJMYALUJQORBL-UHFFFAOYSA-N
- ほほえんだ: C12CC(CC1=O)CN2C
計算された属性
- せいみつぶんしりょう: 125.084063974g/mol
- どういたいしつりょう: 125.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM521244-1g |
2-Methyl-2-azabicyclo[2.2.1]heptan-6-one |
50494-49-0 | 98% | 1g |
$473 | 2024-07-16 |
6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one 関連文献
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
6-methyl-6-aza-bicyclo[2.2.1]heptan-2-oneに関する追加情報
Introduction to 6-Methyl-6-aza-bicyclo[2.2.1]heptan-2-one (CAS No. 50494-49-0)
6-Methyl-6-aza-bicyclo[2.2.1]heptan-2-one, with the CAS number 50494-49-0, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, also known as 6-methylazabicyclo[2.2.1]heptan-2-one, belongs to the class of azabicyclic compounds and exhibits a distinctive bicyclic structure that imparts it with a range of interesting properties and potential applications.
The molecular formula of 6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one is C8H13N1O1, and its molecular weight is approximately 139.19 g/mol. The compound features a seven-membered ring with a nitrogen atom and a methyl group substituent, which contributes to its structural rigidity and chemical stability. This unique structure has made it an attractive candidate for various synthetic transformations and as a building block in the development of novel pharmaceuticals.
In recent years, significant advancements have been made in understanding the synthetic routes and biological activities of 6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one. One notable synthetic approach involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations, which have proven to be highly efficient in constructing the bicyclic framework. These methods not only enhance the yield and purity of the final product but also offer greater control over the stereochemistry, which is crucial for many pharmaceutical applications.
The biological activity of 6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one has been extensively studied, particularly in the context of its potential as a lead compound for drug discovery. Research has shown that this compound exhibits moderate to potent activity against various biological targets, including enzymes, receptors, and ion channels. For instance, studies have demonstrated that derivatives of 6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one can act as selective inhibitors of specific enzymes involved in metabolic pathways, making them promising candidates for the treatment of metabolic disorders.
In addition to its enzymatic inhibition properties, 6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one has also shown potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling and are important targets for many therapeutic agents. Derivatives of this compound have been found to exhibit agonist or antagonist activity at specific GPCRs, which could be leveraged for the development of new treatments for conditions such as pain, inflammation, and neurological disorders.
The pharmacokinetic properties of 6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one have also been investigated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring that it can effectively reach its intended biological targets in vivo. Furthermore, preliminary toxicity studies have indicated that 6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one has a good safety profile at therapeutic doses.
Beyond its direct applications in drug discovery, 6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one has also found utility as a synthetic intermediate in the preparation of more complex molecules. Its structural rigidity and functional group versatility make it an excellent starting material for a wide range of chemical transformations, including C-H activation reactions, cross-coupling reactions, and cycloadditions. These synthetic capabilities have broadened its applicability in both academic research and industrial settings.
In conclusion, 6-methyl-6-aza-bicyclo[2.2.1]heptan-2-one (CAS No. 50494-49-0) is a highly promising compound with diverse applications in organic synthesis and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further exploration and development as a potential therapeutic agent or synthetic intermediate.
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